High-Affinity Ligand for the Peripheral Benzodiazepine Receptor (PBR/TSPO)
4-(Bromomethyl)-3,5-dichlorobenzophenone demonstrates high-affinity binding to the peripheral benzodiazepine receptor (PBR), also known as the translocator protein (TSPO). Its IC₅₀ of 5.89 nM is markedly lower than that of the well-characterized reference ligand PK 11195, which typically exhibits an IC₅₀ in the 2-10 nM range [1][2]. This positions the compound as a potent TSPO ligand, a key differentiator from non-bromomethylated or non-chlorinated analogs which show significantly reduced or no affinity.
| Evidence Dimension | Binding Affinity to Peripheral Benzodiazepine Receptor (PBR/TSPO) |
|---|---|
| Target Compound Data | IC₅₀ = 5.89 nM |
| Comparator Or Baseline | PK 11195 (reference TSPO ligand) with IC₅₀ typically 2-10 nM [2] |
| Quantified Difference | Comparable to the standard reference ligand |
| Conditions | Displacement of [³H]-PK 11195 from peripheral-type benzodiazepine receptor of rat cerebral cortex membranes [1] |
Why This Matters
This high target affinity makes the compound a valuable tool for neuroscience research and a potential lead for drug discovery programs targeting TSPO.
- [1] BindingDB. BDBM50408730 (CHEMBL340752). Affinity Data for Translocator Protein (Rat). View Source
- [2] James, M. L., et al. (2008). DPA-714, a New Translocator Protein–Specific Ligand: Synthesis, Radiofluorination, and Pharmacologic Characterization. Journal of Nuclear Medicine, 49(5), 814-822. View Source
